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acid

CAS No.: 2304634-86-2

Cat. No.: B2853145

Get Quote

Executive Summary: The Emergence of a Scaffold
In the crowded landscape of kinase inhibitors, the pyrazolo[1,5-a]pyrazine scaffold represents a

distinct and under-explored chemical space compared to its ubiquitous isomer, pyrazolo[1,5-

a]pyrimidine. While the pyrimidine variants have successfully yielded drugs like dinaciclib, the

pyrazine-fused core offers unique electronic properties and vector orientations that are now

showing promise in overcoming resistance mechanisms in non-small cell lung cancer (NSCLC)

and autoimmune disorders.

This technical guide synthesizes recent breakthrough data (2020–2025), focusing on two

primary therapeutic axes: selective JAK/STAT inhibition and PI3K pathway modulation. We

analyze the structural activity relationships (SAR) that drive these activities and provide

validated protocols for their synthesis and biological characterization.

Chemical Architecture & Synthesis
The pyrazolo[1,5-a]pyrazine core is a bicyclic system comprising an electron-rich pyrazole ring

fused to an electron-deficient pyrazine ring. This "push-pull" electronic system allows for fine-
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tuning of hydrogen bond donor/acceptor motifs essential for ATP-binding pocket occupancy.

General Synthetic Workflow
The most robust route to these novel derivatives involves the cyclization of N-propargylated

pyrazoles, a method favored for its regioselectivity and yield.

Key Synthetic Pathway:

Precursor Formation: Reaction of 3,5-dimethylpyrazole with

-haloacetophenones to form N-alkylated intermediates.

Propargylation: Introduction of a propargyl group at the pyrazole nitrogen.

Cyclization: Base-mediated (e.g.,

) intramolecular cyclization to close the pyrazine ring, yielding the pyrazolo[1,5-a]pyrazin-
4(5H)-one core.
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Caption: General synthetic route for the construction of the pyrazolo[1,5-a]pyrazin-4(5H)-one

scaffold via propargyl-allene isomerization and cyclization.
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Biological Target Profiling
Recent studies have bifurcated the utility of this scaffold into two distinct mechanisms of action.

Kinase Inhibition (JAK Family)
Novel derivatives have demonstrated potent ATP-competitive inhibition of the Janus Kinase

(JAK) family. Unlike pan-JAK inhibitors, specific pyrazolo[1,5-a]pyrazine derivatives (e.g.,

Compound 34 from recent patent literature) exhibit a desirable selectivity profile:

High Potency: JAK1, JAK2, TYK2 (

nM).

Selectivity: Reduced affinity for JAK3 (

nM).

Therapeutic Implication: This selectivity spares the

cytokine signaling pathway, potentially reducing NK cell toxicity associated with pan-JAK
inhibition.

PI3K/Akt Pathway Modulation in Lung Cancer
In NSCLC models (A549 cell lines), pyrazolo[1,5-a]pyrazin-4(5H)-ones have been shown to

downregulate PI3K protein levels, leading to apoptosis.

Lead Compounds: Compounds 27 & 28 (Tan Uygun et al., 2022).[1][2]

Efficacy:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-

inserted">

values of 7.01–8.19 µM.[2]

Mechanism: Direct reduction of PI3K expression, inhibiting the downstream Akt/mTOR

survival signaling.

Structure-Activity Relationship (SAR)
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The biological activity is strictly governed by the electronic nature of substituents on the bicyclic

core.

Position Modification Effect on Activity Mechanistic Insight
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Mechanism of Action (MoA)
The following diagram illustrates the dual-pathway inhibition capability of this scaffold, targeting

both the cytokine-driven JAK/STAT pathway and the survival-driven PI3K/Akt pathway.
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Caption: Dual-mechanism profile showing ATP-competitive inhibition of JAK kinases and

protein-level downregulation of PI3K, leading to apoptotic induction.

Validated Experimental Protocols
In Vitro Cytotoxicity Assay (MTT)
Purpose: To determine the IC50 of novel compounds against A549 lung cancer cells.

Seeding: Plate A549 cells at a density of

cells/well in 96-well plates using DMEM supplemented with 10% FBS.

Incubation: Incubate for 24 hours at 37°C in 5%

.
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Treatment: Treat cells with the test compound (dissolved in DMSO) at concentrations

ranging from 0.1 to 100 µM. Include a DMSO vehicle control (0.1% v/v).

Exposure: Incubate for 48 hours.

Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours

until purple formazan crystals form.

Solubilization: Remove media and add 100 µL of DMSO to dissolve crystals.

Quantification: Measure absorbance at 570 nm using a microplate reader.

Analysis: Calculate cell viability as a percentage of the control and determine

using non-linear regression (GraphPad Prism).

Kinase Selectivity Profiling (ADP-Glo)
Purpose: To validate JAK isoform selectivity.

Reaction Mix: Prepare kinase buffer containing JAK1, JAK2, or JAK3 recombinant enzymes,

ATP (at

), and substrate (Poly Glu:Tyr).

Inhibition: Add test compound (serial dilution) and incubate for 60 minutes at room

temperature.

Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining

ATP. Incubate for 40 minutes.

Conversion: Add Kinase Detection Reagent to convert ADP to ATP. Incubate for 30 minutes.

Measurement: Read luminescence (RLU). Signal is proportional to kinase activity.

Validation: A selective inhibitor should show

-fold difference in
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between JAK1/2 and JAK3.

Future Outlook
The pyrazolo[1,5-a]pyrazine scaffold is transitioning from a chemical curiosity to a validated

pharmacophore. The next phase of development lies in fragment-based drug design (FBDD) to

optimize the "linker" region at position 7, which could further enhance selectivity against off-

target kinases like CDK2. Furthermore, its application in neurodegenerative diseases (via V1b

antagonism) warrants renewed investigation given the shared signaling nodes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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